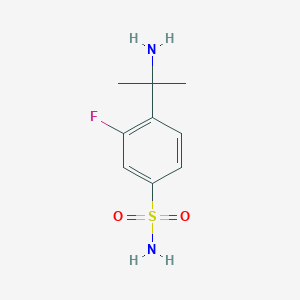
4-(2-氨基丙烷-2-基)-3-氟苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula. It may also include other names the compound is known by.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
This involves the use of spectroscopic methods (like NMR, IR, MS) to determine the structure of the compound. Computational methods can also be used to predict the structure.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, mechanism, and the products formed.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, etc. These properties can often be predicted using software.科学研究应用
环氧合酶抑制
4-氟苯磺酰胺衍生物的一个重要应用是抑制环氧合酶酶。桥本等人。(2002) 合成了在保留 COX-1 活性的同时抑制环氧合酶-2 (COX-2) 的衍生物。这导致了开发出一种有效的、选择性的和口服有效的 COX-2 抑制剂,用于治疗类风湿性关节炎和骨关节炎等疾病 (Hashimoto et al., 2002)。
抗癌潜力
Tsai 等人合成的新的氨基噻唑-芍药酚衍生物。(2016) 显示出很高的抗癌潜力,特别是对人胃腺癌和结直肠腺癌细胞系。这些化合物包括具有显着抑制活性的 4-氟变体 (Tsai et al., 2016)。
与碳酸酐酶的结合
Dugad 和 Gerig (1988) 研究了 4-氟苯磺酰胺与人碳酸酐酶的结合。他们的研究揭示了这种抑制剂与酶相互作用的化学计量和动力学方面的见解,从而更深入地了解了此类分子如何与生物靶标相互作用 (Dugad & Gerig, 1988)。
安全和危害
This involves understanding the safety precautions that need to be taken while handling the compound. It includes understanding its toxicity, flammability, and environmental impact.
未来方向
This involves predicting or suggesting further studies that can be done with the compound. This could include suggesting modifications to its structure to improve its properties, or suggesting new reactions it could be used in.
I hope this helps! If you have a different compound or a more specific question, feel free to ask!
属性
IUPAC Name |
4-(2-aminopropan-2-yl)-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2O2S/c1-9(2,11)7-4-3-6(5-8(7)10)15(12,13)14/h3-5H,11H2,1-2H3,(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHOQSAYSBLAMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)S(=O)(=O)N)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminopropan-2-yl)-3-fluorobenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate](/img/no-structure.png)
![Dimethyl{2-[(2,8,10-trimethyl(5-hydropyrimidino[1',2'-1,5]pyrazolo[3,4-b]pyrid in-4-yl))amino]ethyl}amine](/img/structure/B2401665.png)
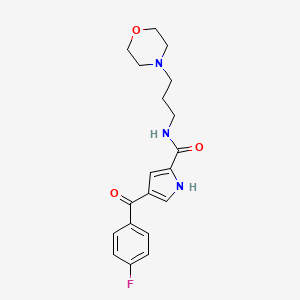
![N-(3,4-dimethylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2401670.png)
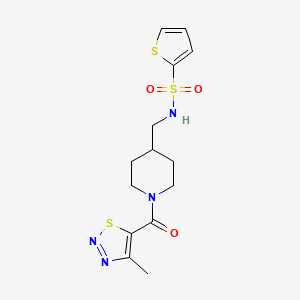
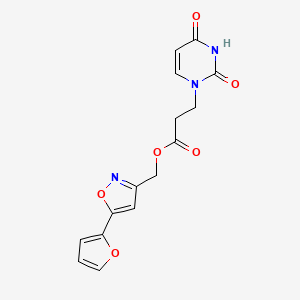
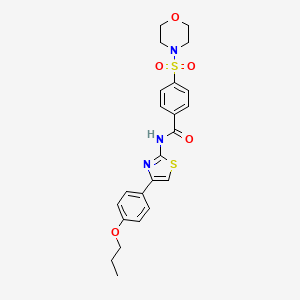
![2-chloro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2401674.png)
![3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(m-tolyl)propanamide](/img/structure/B2401676.png)
![N-[[1-(Hydroxymethyl)cyclobutyl]methyl]-N-[(4-methylsulfanylphenyl)methyl]prop-2-enamide](/img/structure/B2401678.png)
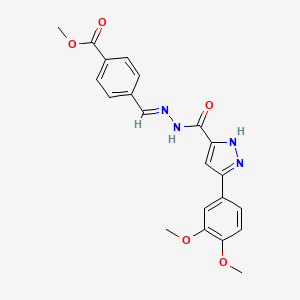
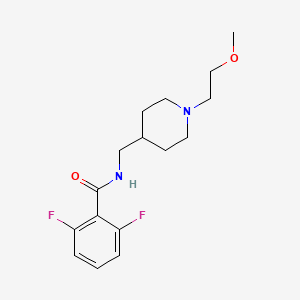
![6-(2-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2401683.png)